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Compound of Interest

Compound Name: Cyclohexadecane

Cat. No.: B1619725 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclohexadecane (C₁₆H₃₂), a saturated cyclic hydrocarbon. Intended for researchers,

scientists, and professionals in drug development, this document details the expected Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic

characteristics of this macrocycle. The information presented is crucial for the identification,

characterization, and quality control of cyclohexadecane in various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the cyclohexadecane molecule, where all methylene (-

CH₂-) groups are chemically equivalent, the ¹H and ¹³C NMR spectra are remarkably simple,

each exhibiting a single resonance signal.

¹H NMR Data
The proton NMR spectrum of cyclohexadecane is characterized by a single peak, indicating

that all 32 protons are in identical chemical environments.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.4 Singlet 32H -CH₂-
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¹³C NMR Data
Similarly, the carbon-13 NMR spectrum shows a single signal, confirming the equivalence of all

16 carbon atoms in the ring structure.

Chemical Shift (ppm) Assignment

~27-29 -CH₂-

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of cyclohexadecane results in a characteristic

fragmentation pattern that is typical for large cycloalkanes. The molecular ion peak is generally

observable, and the fragmentation is dominated by the loss of small alkyl chains and the

formation of stable carbocations.

m/z Relative Intensity (%) Proposed Fragment

224 ~15 [C₁₆H₃₂]⁺ (Molecular Ion)

196 ~5 [M - C₂H₄]⁺

111 ~40 [C₈H₁₅]⁺

97 ~75 [C₇H₁₃]⁺

83 ~95 [C₆H₁₁]⁺

69 ~100 [C₅H₉]⁺ (Base Peak)

55 ~85 [C₄H₇]⁺

41 ~60 [C₃H₅]⁺

Infrared (IR) Spectroscopy
The infrared spectrum of cyclohexadecane is characteristic of a saturated hydrocarbon. The

spectrum is dominated by C-H stretching and bending vibrations. The absence of absorptions

in other regions confirms the lack of functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2925 C-H Asymmetric Stretch Strong

~2855 C-H Symmetric Stretch Strong

~1465 -CH₂- Scissoring (Bending) Medium

~720 -(CH₂)n- Rocking (n > 4) Medium-Weak

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of cyclohexadecane is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

The solution is transferred to a 5 mm NMR tube.

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR:

A standard one-pulse sequence is utilized.

The spectral width is set to cover the expected chemical shift range for aliphatic protons

(e.g., 0-10 ppm).

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise

ratio.
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¹³C NMR:

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to

simplify the spectrum and enhance signal intensity.

The spectral width is set to encompass the typical range for sp³ hybridized carbons (e.g.,

0-100 ppm).

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry
Sample Introduction and Ionization:

A dilute solution of cyclohexadecane in a volatile solvent (e.g., hexane or dichloromethane)

is prepared.

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for

separation and purification before analysis.

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation (Electron Ionization).

Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

resulting ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Infrared (IR) Spectroscopy
Sample Preparation:
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KBr Pellet: A small amount of solid cyclohexadecane is finely ground with dry potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral

oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

Thin Film from Solution: A solution of cyclohexadecane in a volatile solvent is deposited

onto a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the analyte.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Measurement: A background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plates/Nujol) is first recorded. The sample is then placed in the infrared beam path,

and the sample spectrum is acquired.

Data Analysis: The instrument's software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like cyclohexadecane.
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To cite this document: BenchChem. [Spectroscopic Analysis of Cyclohexadecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619725#spectroscopic-data-for-cyclohexadecane-
nmr-mass-spec-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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